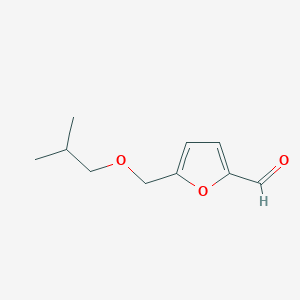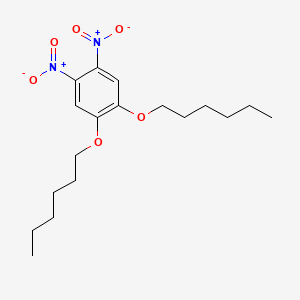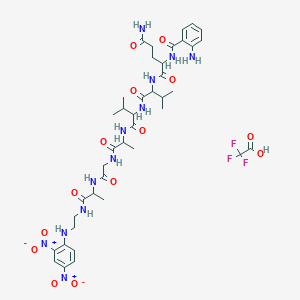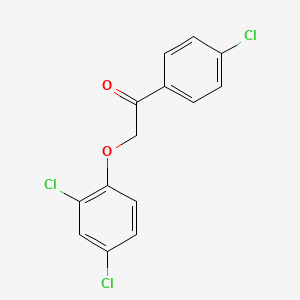
5-(2-Methylpropoxymethyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylpropoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H14O3. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group . Another method involves the use of furan and alkyl halides under basic conditions to introduce the 2-methylpropoxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, palladium-catalyzed reactions have been employed to achieve high selectivity and efficiency in the synthesis of furan derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
5-(2-Methylpropoxymethyl)furan-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This can result in changes in the activity of these molecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
5-(Ethoxymethyl)furan-2-carbaldehyde: Similar structure but with an ethoxymethyl group instead of a methylpropoxymethyl group.
5-(Methoxymethyl)furan-2-carbaldehyde: Contains a methoxymethyl group instead of a methylpropoxymethyl group.
5-Methylfuran-2-carbaldehyde: Lacks the alkoxymethyl group, having only a methyl group attached to the furan ring.
Uniqueness: 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde is unique due to the presence of the 2-methylpropoxymethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5-(2-methylpropoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H14O3/c1-8(2)6-12-7-10-4-3-9(5-11)13-10/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
NGGWNVYVPDCPQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC1=CC=C(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI)](/img/structure/B12111089.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)



![2-({3-[5-(Dimethylsulfamoyl)-2-methylphenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B12111130.png)
![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)


![(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine](/img/structure/B12111150.png)
![2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B12111156.png)

![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
